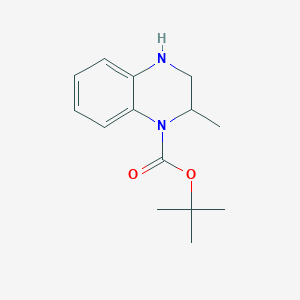

tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a member of the quinoxaline family, known for its diverse biological activities. This compound features a unique heterocyclic structure that combines a benzene and a pyrazine ring, which contributes to its potential therapeutic properties. The compound's molecular formula is C14H20N2O2, with a molecular weight of approximately 248.32 g/mol. Its synthesis typically involves the reaction of 3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol, using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Anticancer Activity

The anticancer properties of quinoxaline derivatives are well-documented. Compounds in this class have been investigated for their ability to inhibit tumor growth through various mechanisms, including inducing oxidative stress and DNA damage in cancer cells . While direct studies on this compound are sparse, it is hypothesized that its ability to interact with biological targets could lead to similar anticancer effects.

The biological activity of this compound may be attributed to its interactions with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in microbial infections and cancer.

Case Study: Antimycobacterial Activity

A study investigating quinoxaline derivatives revealed that modifications at specific positions on the quinoxaline ring significantly influenced their antimicrobial potency. For example, compounds with bulky substituents exhibited enhanced activity against M. tuberculosis, suggesting that structural variations can optimize therapeutic efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 4 | 1.25 | Antimycobacterial |

| Compound 5 | >10 | Less effective |

| Compound 6 | 5 | Moderate activity |

Case Study: Anticancer Properties

In another investigation into quinoxaline derivatives' anticancer properties, it was found that certain compounds induced apoptosis in cancer cell lines by activating caspase pathways. The study highlighted the importance of structural features in determining the compound's ability to trigger these pathways effectively .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. A study on quinoxaline derivatives demonstrated that modifications at specific positions on the quinoxaline ring could significantly influence their antimicrobial potency against pathogens like Mycobacterium tuberculosis. Compounds with bulky substituents exhibited enhanced activity, suggesting that structural variations can optimize therapeutic efficacy.

Case Study: Antimycobacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for various quinoxaline derivatives against M. tuberculosis:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 4 | 1.25 | Antimycobacterial |

| Compound 5 | >10 | Less effective |

| Compound 6 | 5 | Moderate activity |

This data indicates that structural modifications can lead to significant differences in antimicrobial effectiveness.

Other Potential Applications

Beyond anticancer and antimicrobial activities, quinoxaline derivatives are being explored for their antiviral and anti-inflammatory properties. The unique heterocyclic structure of tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate may contribute to its interaction with various biological targets, modulating signaling pathways associated with these therapeutic effects .

Propriétés

IUPAC Name |

tert-butyl 2-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-9-15-11-7-5-6-8-12(11)16(10)13(17)18-14(2,3)4/h5-8,10,15H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKERKWBECOGZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823812-89-0 |

Source

|

| Record name | tert-butyl 2-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.